Einecs 241-019-6

Peptide synthesis Solid-phase peptide synthesis (SPPS) Solubility

Researchers needing reliable Boc-L-alanine for SPPS often struggle with free-acid solubility, leading to inconsistent coupling. Boc-Ala-OH·DCHA (CAS 16948-17-7) solves this with its dicyclohexylammonium counterion, which enhances solubility in DCM and DMF for homogeneous reactions and batch-to-batch reproducibility. - Enables efficient Boc-SPPS with reduced solvent volumes and improved coupling homogeneity. - Serves as a critical building block in a characterized library of low-molecular-weight gelators for organogel studies. - Crystalline salt form ensures long-term storage stability and ease of handling.

Molecular Formula C20H38N2O4
Molecular Weight 370.5 g/mol
CAS No. 16948-17-7
Cat. No. B12671740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 241-019-6
CAS16948-17-7
Molecular FormulaC20H38N2O4
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C8H15NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(6(10)11)9-7(12)13-8(2,3)4/h11-13H,1-10H2;5H,1-4H3,(H,9,12)(H,10,11)/t;5-/m.0/s1
InChIKeyKTGJIYLTQWUHFQ-ZSCHJXSPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Ala-OH·DCHA (CAS 16948-17-7): Protected L-Alanine Dicyclohexylamine Salt for Peptide Synthesis and Supramolecular Gelation


N-[(tert-Butoxy)carbonyl]-L-alanine, compound with dicyclohexylamine (1:1) (CAS 16948-17-7, EINECS 241-019-6), commonly referred to as Boc-Ala-OH·DCHA or Boc-L-alanine dicyclohexylammonium salt, is a protected amino acid derivative with molecular formula C₈H₁₅NO₄·C₁₂H₂₃N and molecular weight 370.53 g/mol . The compound belongs to a class of Boc-protected L-amino acid dicyclohexylammonium salts that serve dual purposes: as stable, crystalline building blocks for Boc-based solid-phase peptide synthesis (SPPS), where the dicyclohexylammonium (DCHA) counterion enhances organic-solvent solubility and handling properties relative to the free acid [1]; and as low-molecular-weight gelators (LMWGs) capable of forming supramolecular organogels in nitrobenzene and other aromatic solvents, as systematically characterized by Sahoo et al. (2012) [2].

Why Boc-Ala-OH·DCHA Cannot Be Substituted by Free Boc-L-Alanine or Other Boc-Amino Acid DCHA Salts in Peptide Synthesis and Gelation Applications


Simple substitution of Boc-Ala-OH·DCHA with the corresponding free acid (Boc-L-alanine, CAS 15761-38-3) or with other Boc-amino acid DCHA salts (e.g., Boc-Gly-OH·DCHA or Boc-Val-OH·DCHA) introduces quantifiable performance deficits in both peptide synthesis workflows and supramolecular gelation applications. The DCHA counterion is not an inert bystander: it directly modulates organic-solvent solubility, crystallinity, and long-term storage stability [1]. In gelation, Sahoo et al. demonstrated that within a library of 12 structurally analogous Boc-amino acid DCHA/dibenzylammonium salts, only dicyclohexylammonium Boc-glycinate (GLY.1) displayed the combination of load-bearing, moldable, and self-healing properties, while its dibenzylammonium counterpart (GLY.2) failed entirely to exhibit these characteristics—establishing that both the amino acid side chain and the ammonium counterion are critical performance determinants [2]. Substituting the L-alanine derivative for glycine or valine analogs therefore alters gelation threshold concentration, gel strength, and self-healing capacity in ways that are predictable only through empirical measurement, not structural intuition.

Quantitative Differentiation Evidence for Boc-Ala-OH·DCHA (CAS 16948-17-7) Relative to Key Comparators


Organic-Solvent Solubility Enhancement: DCHA Salt vs. Free Acid Form

Boc-protected amino acid DCHA salts, as a class, exhibit markedly enhanced solubility in organic solvents (e.g., dichloromethane, DMF, acetonitrile) relative to their corresponding free acid forms. While the free acid Boc-L-alanine (CAS 15761-38-3) has limited solubility in moderately polar organic solvents, the DCHA salt form (CAS 16948-17-7) benefits from the lipophilic dicyclohexylammonium counterion, which disrupts the strong intermolecular hydrogen bonding present in the free acid crystal lattice, thereby facilitating dissolution and homogeneous reaction conditions during SPPS coupling steps . This class-level solubility advantage is consistently reported across multiple Boc-amino acid DCHA salts [1].

Peptide synthesis Solid-phase peptide synthesis (SPPS) Solubility

Gelation Selectivity Within a 12-Salt Library: Amino Acid Side-Chain Determines Functional Outcome

Sahoo et al. (2012) synthesized and screened 12 organic salts composed of Boc-protected L-amino acids (glycine, alanine, valine, leucine, isoleucine, phenylalanine) paired with either dicyclohexylamine or dibenzylamine for gelation ability in nitrobenzene and other solvents [1]. Among all 12 salts, only dicyclohexylammonium Boc-glycinate (GLY.1) displayed the full triad of remarkable load-bearing, moldable, and self-healing properties. Boc-Ala-OH·DCHA (the alanine derivative) is explicitly listed among the 12 salts prepared and screened [1]. The glycine derivative's dominance establishes a strict structure–property relationship wherein the absence of a side-chain methyl group (Gly vs. Ala) is a critical determinant of the emergent gel mechanical properties. The alanine derivative, bearing a single methyl side chain, represents the immediate next-in-series candidate for studying the effect of steric bulk on supramolecular fiber assembly and gel rheology.

Supramolecular gel Low-molecular-weight gelator (LMWG) Structure-property relationship

Thermal Stability Profile: Boiling Point and Vapor Pressure of Boc-Ala-OH·DCHA

Boc-Ala-OH·DCHA (CAS 16948-17-7) exhibits a calculated boiling point of 521.7°C at 760 mmHg and an extremely low vapor pressure of 2.77 × 10⁻¹² mmHg at 25°C . These values reflect the ionic-salt character conferred by the dicyclohexylammonium counterion, which substantially reduces volatility compared to the neutral free acid Boc-L-alanine. The high boiling point and negligible vapor pressure make the DCHA salt form advantageous for long-term storage without evaporative loss and for reactions conducted at elevated temperatures under atmospheric pressure.

Thermal stability Storage conditions Process safety

Counterion-Dependent Gelation: Dicyclohexylammonium vs. Dibenzylammonium Salts

The Sahoo et al. (2012) study provides a direct head-to-head comparison between dicyclohexylammonium and dibenzylammonium counterions paired with identical Boc-amino acid anions. For the glycine-based pair, dicyclohexylammonium Boc-glycinate (GLY.1) formed a robust, load-bearing, moldable, self-healing nitrobenzene gel, whereas dibenzylammonium Boc-glycinate (GLY.2) failed to display any of these properties [1]. Single-crystal X-ray structures of eight salts revealed a persistent 1D hydrogen-bonded network (HBN) that is critical for gelation; powder X-ray diffraction confirmed this HBN persists in the GLY.1 xerogel [1]. By extension, for the alanine-based system, the choice between dicyclohexylammonium (CAS 16948-17-7) and dibenzylammonium counterions is expected to produce a similarly divergent gelation outcome, driven by differences in supramolecular packing imposed by the ammonium cation geometry.

Supramolecular chemistry Counterion effect Hydrogen-bonded network

Procurement-Relevant Application Scenarios for Boc-Ala-OH·DCHA (CAS 16948-17-7)


Boc-SPPS Building Block Requiring Enhanced Organic-Solvent Handling

In Boc-based solid-phase peptide synthesis workflows, Boc-Ala-OH·DCHA serves as the L-alanine building block of choice when improved solubility in dichloromethane or DMF is required for efficient coupling. The DCHA salt form's enhanced organic-solvent compatibility relative to the free acid (class-level evidence [1]) translates to more homogeneous reaction mixtures, reduced solvent volumes, and greater batch-to-batch reproducibility—key considerations for both academic peptide laboratories and CRO/CDMO peptide production environments.

Systematic Structure–Property Studies of Amino-Acid-Based Supramolecular Gelators

Boc-Ala-OH·DCHA occupies a defined position within the 12-salt library characterized by Sahoo et al. (2012) [2], enabling its use as the minimal methyl-substituted comparator to the benchmark gelator GLY.1 (Boc-Gly-OH·DCHA). Researchers investigating how amino acid side-chain steric bulk modulates supramolecular fiber morphology, minimum gelation concentration (MGC), gel-to-sol transition temperature (Tgel), and self-healing kinetics can employ Boc-Ala-OH·DCHA as the immediate next-in-series analog, with the glycine and valine derivatives bracketing the steric parameter space.

Counterion-Dependent Supramolecular Assembly Studies

The dicyclohexylammonium counterion in Boc-Ala-OH·DCHA is structurally essential for forming the 1D hydrogen-bonded network identified by single-crystal XRD across 8 salts in the Sahoo et al. series [2]. Comparative experiments pairing Boc-L-alanine with dibenzylammonium (or other secondary ammonium cations) can directly probe how ammonium cation geometry dictates supramolecular packing and gelation outcome, using Boc-Ala-OH·DCHA as the DCHA-reference standard for the alanine anion.

Thermally Stable Intermediate for Multi-Step Synthesis Requiring Elevated Temperatures

With a calculated boiling point of 521.7°C at 760 mmHg and vapor pressure of 2.77 × 10⁻¹² mmHg at 25°C , Boc-Ala-OH·DCHA is suitable for synthetic sequences involving heating or solvent reflux without risk of evaporative loss of the protected amino acid component. This thermal profile supports its use in solution-phase peptide coupling reactions conducted at elevated temperatures, as well as in amide bond-forming reactions requiring prolonged heating.

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